
N-Formyl Octabase-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formyl Octabase-d3 is a synthetic compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. It is a derivative of Octabase, a cyclic peptide known for its bioactivity against cancer cells. The molecular formula of this compound is C18H20D3NO2, and it has a molecular weight of 288.39 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N-Formyl Octabase-d3 involves the reaction of N-Formyl Octabase with deuterium-labeled reagents. One common method involves the use of phosphoric acid as a catalyst to form the cyclized derivative, N-Formyl Dextromethorphan . The reaction is typically carried out under nitrogen atmosphere at a temperature range of 65-70°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using ionic liquids as solvents to minimize the use of volatile organic solvents, which are hazardous to the environment . This method is eco-friendly and provides high yields of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-Formyl Octabase-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-Formyl Dextromethorphan and other morphinan derivatives .
Aplicaciones Científicas De Investigación
N-Formyl Octabase-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential bioactivity against cancer cells.
Medicine: this compound is explored for its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
N-Formyl Dextromethorphan: A cyclized derivative of N-Formyl Octabase-d3, known for its use in cough suppressants.
Octabase: The parent compound, a cyclic peptide with bioactivity against cancer cells.
Morphinan Derivatives: Compounds with similar structures and pharmacological properties.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and bioactivity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1795785-83-9 |
|---|---|
Fórmula molecular |
C18H23NO2 |
Peso molecular |
288.405 |
Nombre IUPAC |
(1S)-1-[[4-(trideuteriomethoxy)phenyl]methyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C18H23NO2/c1-21-16-8-6-14(7-9-16)12-18-17-5-3-2-4-15(17)10-11-19(18)13-20/h6-9,13,18H,2-5,10-12H2,1H3/t18-/m0/s1/i1D3 |
Clave InChI |
XSOPBBOEINVWML-CAGSJYCBSA-N |
SMILES |
COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O |
Sinónimos |
(S)-3,4,5,6,7,8-Hexahydro-1-[[4-(methoxy-d3)phenyl]methyl]-2(1H)-isoquinolinecarboxaldehyde-d3; (+)-3,4,5,6,7,8-hexahydro-1-[p-(methoxy-d3)benzyl]-2(1H)-Isoquinolinecarboxaldehyde; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)

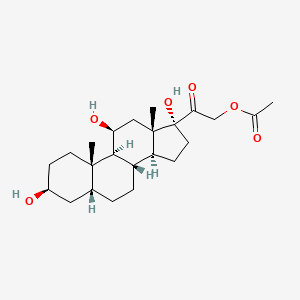
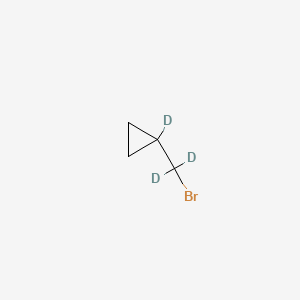
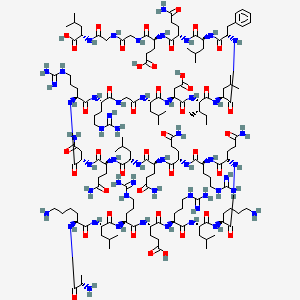



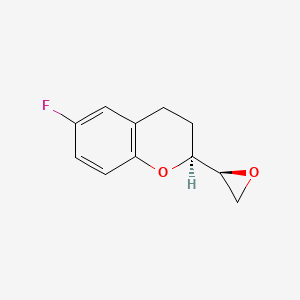
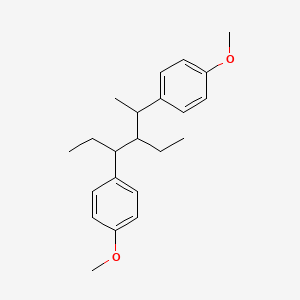
![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)
